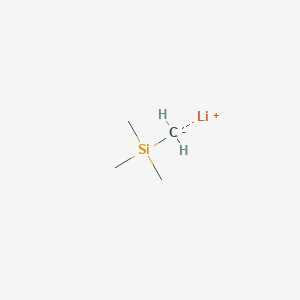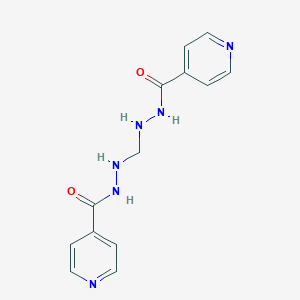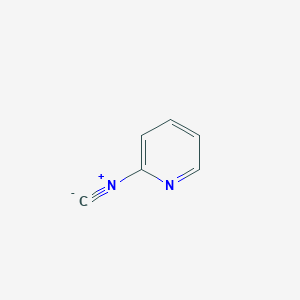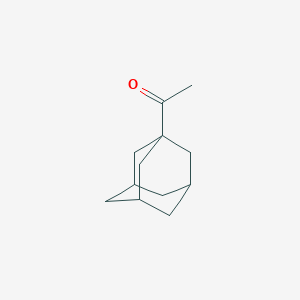
(Trimethylsilyl)methyllithium
Vue d'ensemble
Description
(Trimethylsilyl)methyllithium is an organolithium compound and an organosilicon compound with the empirical formula LiCH₂Si(CH₃)₃. It is known for its high reactivity and is widely used in organic synthesis and organometallic chemistry. This compound is highly flammable and reacts violently with water, making it a compound that requires careful handling .
Mécanisme D'action
Target of Action
(Trimethylsilyl)methyllithium, often abbreviated as LiCH2TMS, is an organolithium compound and an organosilicon compound . It is widely used in organotransition metal chemistry to affix (trimethylsilyl)methyl ligands . These ligands are the primary targets of this compound, and they play a crucial role in the formation of various organometallic complexes .
Mode of Action
This compound interacts with its targets, the (trimethylsilyl)methyl ligands, through a process called salt metathesis involving metal chlorides . This interaction results in the formation of organometallic complexes that are highly soluble in nonpolar organic solvents . These complexes enjoy stability due to their steric bulk and resistance to beta-hydride elimination .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of organometallic complexes. These complexes are formed through the interaction of this compound with (trimethylsilyl)methyl ligands . The downstream effects of these pathways include the production of organometallic complexes that are useful in various chemical reactions and processes .
Pharmacokinetics
As an organolithium compound, this compound is highly reactive and is usually handled and stored in solution form .
Result of Action
The result of the action of this compound is the formation of organometallic complexes that are highly soluble in nonpolar organic solvents . These complexes are stable and resistant to beta-hydride elimination, making them useful in various chemical reactions and processes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is highly reactive and can react violently with water . Therefore, it must be handled and stored under conditions that prevent exposure to moisture . Additionally, it is usually used in solution form, and the choice of solvent can influence its reactivity and the stability of the resulting organometallic complexes .
Analyse Biochimique
Biochemical Properties
It is known that organolithium compounds can provide enhanced Li–C bond reactivity and suggest mechanisms for a plethora of LiR-mediated reactions .
Molecular Mechanism
It is known to be used in organotransition metal chemistry to affix (trimethylsilyl)methyl ligands . These complexes are usually produced by salt metathesis involving metal chlorides .
Temporal Effects in Laboratory Settings
It is known that organolithium complexes could provide enhanced Li–C bond reactivity .
Metabolic Pathways
It is known that organolithium compounds can participate in a variety of chemical reactions .
Transport and Distribution
It is known that organolithium compounds can form complexes that are often highly soluble in nonpolar organic solvents .
Subcellular Localization
It is known that organolithium compounds can form complexes that are often highly soluble in nonpolar organic solvents .
Méthodes De Préparation
(Trimethylsilyl)methyllithium is typically prepared by the reaction of (trimethylsilyl)methyl chloride with butyllithium. The reaction proceeds as follows: [ (CH₃)₃SiCH₂Cl + BuLi \rightarrow (CH₃)₃SiCH₂Li + BuCl ] This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) to stabilize the reactive intermediates . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the final product.
Analyse Des Réactions Chimiques
(Trimethylsilyl)methyllithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds. For example, it reacts with carbonyl compounds to form alcohols after hydrolysis.
Polymerization: It initiates the polymerization and copolymerization of cyclosiloxanes.
Alkylation: It alkylates metal complexes, which is useful in the synthesis of organometallic compounds.
Common reagents used in these reactions include carbonyl compounds, cyclosiloxanes, and various metal chlorides. The major products formed from these reactions are alcohols, polymers, and alkylated metal complexes.
Applications De Recherche Scientifique
(Trimethylsilyl)methyllithium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds and intermediates.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Comparaison Avec Des Composés Similaires
(Trimethylsilyl)methyllithium is similar to other organolithium compounds such as methyllithium and bisthis compound. it is unique in its ability to stabilize reactive intermediates due to the presence of the trimethylsilyl group. This makes it more versatile in certain synthetic applications .
Similar Compounds
- Methyllithium
- Bisthis compound
- (Trimethylsilyl)methylmagnesium chloride
Propriétés
IUPAC Name |
lithium;methanidyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWLUDFGXDFFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)[CH2-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11LiSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392901 | |
| Record name | (Trimethylsilyl)methyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-00-0 | |
| Record name | (Trimethylsilyl)methyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | lithium;methanidyl(trimethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)

![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)




